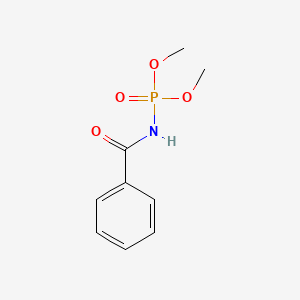
Dimethyl benzoylphosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl benzoylphosphoramidate is an organophosphorus compound characterized by the presence of a benzoyl group attached to a phosphoramidate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl benzoylphosphoramidate can be synthesized through several methods, including:
Salt Elimination: This method involves the reaction of dimethyl phosphoramidate with benzoyl chloride in the presence of a base such as triethylamine.
Oxidative Cross-Coupling: This method involves the coupling of dimethyl phosphoramidate with benzoyl chloride under oxidative conditions.
Reduction: This method involves the reduction of benzoylphosphoramidate derivatives to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the salt elimination method due to its efficiency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl benzoylphosphoramidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the oxidation of the phosphoramidate moiety to form phosphoric acid derivatives.
Reduction: This reaction involves the reduction of the benzoyl group to form benzyl derivatives.
Substitution: This reaction involves the substitution of the benzoyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and aryl halides.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted phosphoramidates.
Wissenschaftliche Forschungsanwendungen
Dimethyl benzoylphosphoramidate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including its use as an antiviral and anticancer agent.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of dimethyl benzoylphosphoramidate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also interacts with cellular pathways involved in energy transfer and genetic material synthesis, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Dimethyl benzoylphosphoramidate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Dimethyl phosphoramidate: Lacks the benzoyl group, resulting in different chemical properties and applications.
Benzoylphosphoramidate: Lacks the dimethyl groups, leading to variations in reactivity and biological activity.
Eigenschaften
CAS-Nummer |
24856-23-3 |
|---|---|
Molekularformel |
C9H12NO4P |
Molekulargewicht |
229.17 g/mol |
IUPAC-Name |
N-dimethoxyphosphorylbenzamide |
InChI |
InChI=1S/C9H12NO4P/c1-13-15(12,14-2)10-9(11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
IJZVLPFIUWFOFA-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(NC(=O)C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)
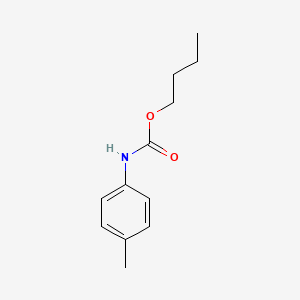



![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)



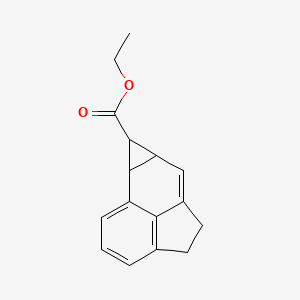
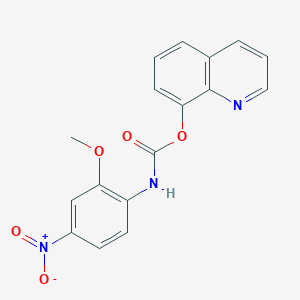
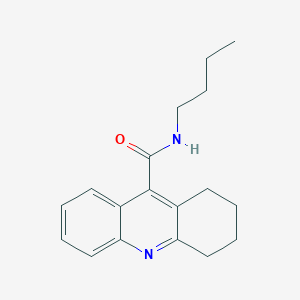
![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)
